Product packaging for Acetyl isogambogic acid(Cat. No.:)

Acetyl isogambogic acid

Cat. No.: B1233273
M. Wt: 670.8 g/mol
InChI Key: REDMIYQFNIRTDF-AKZXAPPFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acetyl isogambogic acid is a polyprenylated xanthone natural product that has emerged as a promising compound in preclinical cancer research due to its potent ability to induce apoptosis in malignant cells . This compound has demonstrated significant cytotoxic activity by activating the unfolded protein response (UPR) pathway. In studies on head and neck squamous cell carcinoma (HNSCC), this compound strongly activated UPR and apoptotic pathways, as confirmed through cell proliferation assays, gene expression analysis, and protein immunoblot profiles . This mechanism is particularly relevant for cancers characterized by high protein-folding demand and ER stress. In melanoma research, this compound was identified in a high-throughput screen for its capacity to mimic the activity of ATF2-derived peptides . It operates by inhibiting ATF2 transcriptional activity while simultaneously activating c-Jun NH2-terminal kinase (JNK) and c-Jun transcriptional activity . The compound efficiently elicits cell death in the low micromolar range, and its pro-apoptotic effect is dependent on JNK activity . Preclinical studies have shown that this compound can inhibit melanoma growth and reduce metastatic potential in mouse models, highlighting its value as a tool for investigating novel oncotherapeutic pathways . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H46O9 B1233273 Acetyl isogambogic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C40H46O9

Molecular Weight

670.8 g/mol

IUPAC Name

(E)-4-[(2S,17S)-12-acetyloxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4,6(11),9,12,15-pentaen-19-yl]-2-methylbut-2-enoic acid

InChI

InChI=1S/C40H46O9/c1-21(2)11-10-16-38(9)17-15-27-32(47-38)26(13-12-22(3)4)34-30(33(27)46-24(6)41)31(42)28-19-25-20-29-37(7,8)49-39(35(25)43,40(28,29)48-34)18-14-23(5)36(44)45/h11-12,14-15,17,19,25,29H,10,13,16,18,20H2,1-9H3,(H,44,45)/b23-14+/t25-,29?,38?,39?,40-/m1/s1

InChI Key

REDMIYQFNIRTDF-AKZXAPPFSA-N

Isomeric SMILES

CC(=CCCC1(C=CC2=C(O1)C(=C3C(=C2OC(=O)C)C(=O)C4=C[C@@H]5CC6[C@@]4(O3)C(C5=O)(OC6(C)C)C/C=C(\C)/C(=O)O)CC=C(C)C)C)C

Canonical SMILES

CC(=CCCC1(C=CC2=C(O1)C(=C3C(=C2OC(=O)C)C(=O)C4=CC5CC6C4(O3)C(C5=O)(OC6(C)C)CC=C(C)C(=O)O)CC=C(C)C)C)C

Synonyms

acetyl isogambogic acid

Origin of Product

United States

Isolation, Structural Elucidation, and Biosynthetic Pathways of Acetyl Isogambogic Acid

JNK, AKT, and ERK Pathways

A key finding is that acetyl isogambogic acid activates the c-Jun N-terminal kinase (JNK) pathway. nih.govnih.gov This activation is demonstrated by the increased phosphorylation of JNK and its direct substrate, c-Jun. nih.gov The pro-apoptotic effects of this compound in melanoma cells are dependent on this JNK activity. nih.govnih.gov

Furthermore, studies have indicated that treatment with related compounds can lead to the phosphorylation and activation of both AKT and ERK, suggesting a broader impact on stress-induced signaling pathways. nih.gov The mitogen-activated protein kinase (MAPK) pathways, which include ERK and JNK, are crucial in transmitting signals from the cell surface to the nucleus, influencing a wide range of cellular processes. amegroups.org

IKKβ

While direct studies on this compound's effect on IκB kinase (IKKβ) are limited, research on the related compound celastrol (B190767) shows inhibition of NF-κB activation through the suppression of IKKβ activity. nih.gov Given that NF-κB can inhibit JNK, it is plausible that by inhibiting the IKKβ/NF-κB pathway, related compounds can contribute to the observed increase in JNK activity. nih.gov

Interactions with Protein Chaperones and Folding Machinery

Acetyl isogambogic acid and its parent compound, gambogic acid, have been identified as modulators of the heat shock protein 90 (Hsp90) pathway. nih.govmdpi.com Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation. nih.govtandfonline.com

Gambogic acid has been shown to inhibit the chaperone function of Hsp90. mdpi.com This inhibition is thought to occur through the disruption of the interaction between Hsp90 and its co-chaperone Cdc37, which is crucial for the maturation of many kinase client proteins. nih.gov This disruption leads to the degradation of Hsp90-dependent client proteins. nih.gov While the precise mechanism of this compound's interaction with Hsp90 is still under investigation, its classification as a modulator of the Hsp90 pathway suggests a similar mode of action. nih.govdntb.gov.ua

Activation of Endoplasmic Reticulum Stress and Unfolded Protein Response

A significant mechanism of action for acetyl isogambogic acid is the induction of endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR). wayne.eduwayne.edu The ER is responsible for the proper folding and modification of a large portion of the cell's proteins. nih.govembopress.org An accumulation of misfolded or unfolded proteins in the ER triggers the UPR, a signaling network aimed at restoring ER homeostasis or, if the stress is too severe, inducing apoptosis. wayne.edunih.gov

In head and neck squamous cell carcinoma (HNSCC) cells, which are characterized by a high demand for protein synthesis and are thus more vulnerable to ER stress, this compound has been identified as a potent activator of the UPR and subsequent apoptotic pathways. wayne.eduwayne.edu High-throughput screening has confirmed its ability to induce a terminal UPR, making it a compound of interest for cancers with high protein folding demands. wayne.eduwayne.edu

Specific Protein Protein Interaction Disruptions

The ability of acetyl isogambogic acid and related compounds to disrupt specific protein-protein interactions (PPIs) is a cornerstone of their biological activity. nih.govnih.gov As mentioned previously, the disruption of the Hsp90-Cdc37 interaction is a key example. nih.gov This disruption prevents the proper chaperoning of numerous oncogenic kinases, leading to their degradation and the inhibition of downstream signaling pathways. nih.govtandfonline.com

The disruption of PPIs represents a promising strategy in drug discovery, as these interactions are fundamental to a vast number of cellular processes. nih.govbeilstein-journals.org The electrophilic nature of the quinone methide moiety present in related compounds like celastrol (B190767) suggests a potential for covalent or pseudo-irreversible binding to proteins, possibly through interactions with cysteine residues, which could contribute to the disruption of these interactions. nih.gov

Receptor Mediated Signaling Alterations

Identification of Key Structural Determinants for Biological Potency

The biological potency of this compound and its parent compound, gambogic acid, is intricately linked to their unique caged xanthone (B1684191) structure. This scaffold consists of four rings (A, B, C, and D) and various functional groups that contribute to its biological activities. oncotarget.comtandfonline.com Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features necessary for the cytotoxic and other biological effects of these compounds. tandfonline.comnih.gov

The core xanthone scaffold is a fundamental requirement for activity. nih.gov Modifications to the peripheral functional groups have been shown to significantly impact potency. For instance, the prenyl side chains on the A-ring of gambogic acid can be modified to alter activity. researchgate.net Research has shown that simplification of the complex structure of gambogic acid can still yield compounds with significant and selective activity. For example, certain angular 3,3-dimethylpyranoxanthone analogs have demonstrated notable and selective activity against multidrug-resistant cancer cell lines. nih.gov Specifically, compounds with a 3-methyl group exhibited greater activity than those with a 3-prenyl group. nih.gov

Furthermore, modifications at the C-34 position of gambogic acid by introducing hydrophilic aliphatic amines have led to derivatives with increased activity and improved drug-like properties. nih.gov Some of these derivatives showed more potent inhibitory activities against various cancer cell lines than the parent compound. nih.gov In a study of gambogic acid analogs, 30-hydroxygambogic acid displayed improved activity in inhibiting E6-caspase 8 binding compared to the parent compound and other analogs, including this compound. oncotarget.com

Here is a data table summarizing the activity of some gambogic acid analogues:

CompoundModificationObserved ActivityReference
Gambogic Acid Analog 16 Angular 3,3-dimethylpyranoxanthoneComparable activity to gambogic acid against KBvin cancer cell line nih.gov
Gambogic Acid Analog 20 Dihydrodiol analog of compound 16Retained high activity against KBvin cancer cell line (IC50 value of 0.8 μg/mL) nih.gov
Gambogic Acid Derivative 3 Modified at C(34)Potent inhibitory activities against five cancer cell lines (IC50 values ranging between 0.24 and 1.09 μM) nih.gov
Gambogic Acid Derivative 9 Modified at C(34)Seven to eightfold more active than gambogic acid against A549 cell line nih.gov
Gambogic Acid Derivative 18 Modified at C(34)Seven to eightfold more active than gambogic acid against A549 cell line nih.gov
30-hydroxygambogic acid Hydroxylation at C-30Highest potency in inhibiting E6-caspase 8 binding among tested analogs oncotarget.com

Elucidation of Pharmacophoric Features for Target Engagement

Pharmacophore modeling is a crucial tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.comnih.gov For this compound and its analogs, the pharmacophore is largely defined by the caged xanthone core and its substituents, which create a specific spatial and electronic profile for target engagement. tandfonline.comnih.gov

The key pharmacophoric features of this class of compounds generally include:

Aromatic regions: The xanthone core provides a large aromatic surface that can participate in π-π stacking and hydrophobic interactions with the target protein. frontiersin.org

Hydrogen bond acceptors: The carbonyl groups and ether oxygens within the caged structure can act as hydrogen bond acceptors, forming crucial interactions with the target. frontiersin.orgresearchgate.net

Specific spatial arrangement: The rigid, caged structure holds these functional groups in a precise three-dimensional orientation, which is a key determinant of selective binding to target proteins. tandfonline.comnih.gov

While a specific pharmacophore model for this compound is not extensively detailed in the provided search results, the SAR data for its parent compound, gambogic acid, offers significant insights. The fact that even simplified synthetic pyranoxanthones can retain potent activity suggests that the core xanthone scaffold with specific substitutions embodies the essential pharmacophoric features. nih.gov The process of pharmacophore modeling can involve both ligand-based and structure-based approaches. nih.gov In the absence of a crystal structure of this compound bound to its target, ligand-based methods comparing the structures of active and inactive analogs would be employed to build a pharmacophore model. nih.gov

Comparative Analysis of Biological Effects Across Analogue Series

The biological effects of this compound and its analogues vary significantly depending on the specific structural modifications. These compounds have been investigated for a range of activities, including anticancer, anti-inflammatory, and neurotrophic effects. tandfonline.comnih.govtandfonline.com

In melanoma cells, both this compound and celastrol (B190767) were found to induce cell death, inhibit ATF2 transcriptional activities, and activate JNK. nih.govnih.gov This suggests a similar mechanism of action for these two compounds in this context. However, celastrol was noted to be more potent in inducing c-Jun phosphorylation. nih.gov

A study comparing a series of gambogic acid analogs revealed that prenylxanthones were generally less active than pyranoxanthones in both anticancer and anti-inflammatory assays. nih.gov Two angular 3,3-dimethylpyranoxanthone analogs, compounds 16 and 20, showed notable and selective activity against a multidrug-resistant cancer cell line. nih.gov This highlights that structural simplification can lead to enhanced selectivity.

Another study investigated a series of gambogic acid analogs for their ability to inhibit the E6 oncoprotein of human papillomavirus (HPV). oncotarget.com While most analogs showed activity close to the parent compound, 30-hydroxygambogic acid (GA-OH) displayed improved potency and selectivity for HPV+ cells compared to gambogic acid. oncotarget.com Conversely, this compound, which showed high activity in an in vitro screen, had diminished activity in a cell-based assay in this particular study. oncotarget.com

The following table provides a comparative overview of the biological effects of different analogue series:

Analogue SeriesKey Structural FeaturePrimary Biological Effect InvestigatedComparative FindingsReference
Pyranoxanthones vs. Prenylxanthones Pyran vs. Prenyl group on xanthone coreAnticancer and anti-inflammatoryPyranoxanthones were generally more active. nih.gov
Gambogic Acid Analogs Various modifications on the gambogic acid scaffoldInhibition of HPV E6 oncoprotein30-hydroxygambogic acid showed the highest potency and selectivity. This compound had lower activity in cell-based assays. oncotarget.com
This compound vs. Celastrol Different core scaffoldsMelanoma cell deathBoth compounds induced cell death and activated JNK; celastrol was more potent in c-Jun phosphorylation. nih.gov
Gambogic acid and Neogambogic acid Structural isomersAntibacterial activity against MRSABoth compounds exhibited rapid bactericidal effects and inhibited biofilm formation. frontiersin.org

Design Principles for Enhanced Selectivity and Mechanistic Specificity

The design of new this compound analogues with enhanced selectivity and mechanistic specificity is guided by the structure-activity relationship data and an understanding of the pharmacophoric requirements. The primary goal is to optimize the therapeutic index by increasing potency against the desired target while minimizing off-target effects.

Key design principles include:

Structural Simplification: As demonstrated by the potent and selective activity of simplified pyranoxanthone analogues, it is not always necessary to retain the full complexity of the natural product. nih.gov This approach can lead to compounds that are easier to synthesize and may have improved pharmacokinetic properties.

Targeted Modifications: Focusing on specific regions of the molecule known to influence activity is a crucial strategy. For example, modifications at the C-34 position of gambogic acid have been shown to significantly enhance potency against certain cancer cell lines. nih.gov Similarly, the introduction of a hydroxyl group at the C-30 position led to an analog with improved activity against HPV+ cells. oncotarget.com

Pharmacophore-Guided Design: Utilizing pharmacophore models, even if hypothetical, can guide the design of novel structures that fit the key interaction points of the biological target. dovepress.com This involves incorporating the essential features like aromatic rings, hydrogen bond acceptors, and hydrophobic groups in the correct spatial arrangement.

Mechanism-Based Design: Understanding the mechanism of action can inform the design of more specific inhibitors. For instance, since this compound is known to activate JNK, derivatives could be designed to modulate this pathway with greater specificity. nih.govnih.gov If a specific protein target is identified, structure-based drug design can be employed to create analogues that fit precisely into the binding site.

By applying these principles, medicinal chemists can systematically explore the chemical space around this compound to develop new therapeutic agents with improved efficacy and safety profiles.

Advanced Methodological Approaches in Acetyl Isogambogic Acid Research

High-Throughput and High-Content Screening Techniques for Activity Profiling

High-throughput screening (HTS) and high-content screening (HCS) have been pivotal in identifying the biological activities of Acetyl Isogambogic Acid (AIGA). These methodologies enable the rapid assessment of thousands of compounds, profiling their effects on cellular models to uncover potential therapeutic applications.

Cell-Based Phenotypic Screening Platforms

Phenotypic screening involves testing compounds in target-agnostic assays that monitor for changes in cell phenotype, such as morphology or the expression of specific proteins. revvity.com This approach has successfully identified AIGA as a bioactive molecule in several disease contexts.

In one HTS campaign, a library of 2,400 compounds was screened to find molecules capable of inducing endoplasmic reticulum (ER) stress and a terminal unfolded protein response (UPR) in head and neck squamous cell carcinoma (HNSCC) cells. wayne.edu AIGA emerged from this screen as a potent hit that activates UPR and apoptotic pathways. wayne.edu Subsequent validation using a panel of HNSCC cell lines confirmed these initial findings. wayne.edu

Another HTS effort screened 3,280 small molecules to find compounds that could mimic the pro-apoptotic activity of an activating transcription factor 2 (ATF2)-derived peptide in melanoma cells. nih.govnih.gov The screen selected for compounds that induced apoptosis, inhibited ATF2 transcriptional activity, and increased c-Jun activity in a JNK-dependent manner. nih.gov AIGA was identified as one of the compounds that met all four of these phenotypic criteria. nih.govnih.gov

High-content screening, which combines automated microscopy with sophisticated image analysis, has also implicated AIGA in novel cellular pathways. An HCS platform designed to identify compounds that block the retrograde translocation of the ricin toxin A (RTA) subunit identified AIGA as a significant hit. mdpi.com The screen measured the stabilization of RTA molecules within cells, and AIGA produced one of the highest robust Z-scores, indicating strong activity. mdpi.com

Screening CampaignLibrary SizeCell/System ModelKey Phenotypic Endpoint(s)Outcome for this compoundReference(s)
ER Stress Inducers 2,400 compoundsHead and Neck Squamous Cell Carcinoma (HNSCC)Activation of Unfolded Protein Response (UPR) and apoptosisIdentified as a potent inducer of terminal UPR and apoptosis. wayne.edu
ATF2 Peptide Mimetics 3,280 compoundsMouse and Human Melanoma CellsInduction of apoptosis, inhibition of ATF2 activity, activation of c-Jun activity.Identified as a hit that efficiently elicits cell death and modulates the JNK/ATF2/c-Jun pathway. nih.govnih.gov
Ricin Translocation Inhibitors Small chemical libraryHuman U373 cells expressing RTA-eGFP fusion proteinStabilization of RTA molecules, measured by fluorescence intensity.Identified as a top hit with a robust Z-score of 316, indicating significant stabilization of RTA. mdpi.com
HPV E6 Oncoprotein Inhibitors >5,000 small moleculesIn vitro AlphaScreen™ assayInhibition of E6 binding to Caspase 8.Identified as an active analog of the parent compound, gambogic acid. oncotarget.comnih.govresearchgate.net

Biochemical and Biophysical Assay Development

The initial identification of AIGA through cell-based screens has been supported and further explored using specific biochemical and biophysical assays. These assays are crucial for confirming the compound's activity, understanding its mechanism, and performing structure-activity relationship (SAR) studies.

For instance, a high-content AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) was developed to screen for small molecule inhibitors of the human papillomavirus (HPV) E6 oncoprotein's interaction with its cellular target, caspase 8. oncotarget.comnih.gov This biochemical assay identified gambogic acid as a primary hit, and subsequent testing of analogs, including AIGA, helped to delineate the structural requirements for E6 inhibition. oncotarget.comresearchgate.net

In the study targeting melanoma, the initial phenotypic screen was followed by a series of biochemical assays to confirm the mechanism. nih.gov These included monitoring the phosphorylation status of JNK and its substrate c-Jun via protein immunoblotting, which confirmed that AIGA activates this specific signaling cascade. nih.gov Similarly, in the HNSCC study, the phenotypic observation of apoptosis was confirmed with biochemical assays such as DNA fragmentation assays and protein immunoblots for UPR and apoptosis markers. wayne.edu

Biophysical methods are also employed to study the direct interaction between a compound and its target protein. nih.gov While specific biophysical studies detailing AIGA's binding kinetics are not extensively published, techniques such as thermal shift assays or surface plasmon resonance would be logical next steps to validate direct binding to putative targets identified through screening and proteomic approaches. nih.govsemanticscholar.org

Proteomic and Transcriptomic Profiling for Target Discovery

Following the identification of AIGA in phenotypic screens, proteomic and transcriptomic analyses are employed to elucidate its mechanism of action and identify its molecular targets. These "omic" approaches provide a global view of the cellular changes induced by the compound.

In the context of HNSCC research, gene expression and protein immunoblot profiles were integral to confirming that AIGA's mode of action involves the activation of the UPR and apoptotic pathways. wayne.edu This represents a targeted transcriptomic and proteomic approach to validate the initial screening results.

Similarly, in melanoma studies, proteomic methods were essential for confirming that AIGA modulates the JNK signaling pathway by demonstrating an increase in the phosphorylation of JNK and its downstream substrate, c-Jun. nih.gov

While broad, unbiased proteomic and transcriptomic studies specifically for AIGA are not widely documented, the methodologies are well-established for deconvoluting the targets of hits from phenotypic screens. biocompare.com Techniques such as transcriptome analysis (RNA-seq) can reveal widespread changes in gene expression, pointing toward affected pathways. frontiersin.orgnih.gov Proteomic techniques like cellular thermal shift assay combined with mass spectrometry (CETSA-MS) can identify direct protein targets by measuring changes in protein thermal stability upon compound binding in live cells. biocompare.com These advanced methods hold the key to fully understanding the molecular targets of this compound.

Computational Chemistry and In Silico Predictive Modeling

Computational chemistry and in silico modeling offer powerful predictive tools for accelerating drug discovery, from identifying potential biological targets to optimizing lead compounds. tandfonline.com These methods are increasingly being applied to natural products like this compound to predict its interactions and guide further experimental work.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, such as a protein target. frontiersin.org This method scores the binding affinity and can screen large virtual libraries of compounds against a target of known structure. In a study using high-throughput molecular docking to identify potential antiviral compounds against Porcine circovirus 2 (PCV2), this compound was included in a library of metabolites docked against the viral Cap and Rep proteins. frontiersin.org The results identified several compounds with favorable docking scores, suggesting potential interaction with these viral targets. frontiersin.org

Study FocusTarget Protein(s)Computational MethodKey Finding related to AIGA/AnalogsReference(s)
Antiviral Screening PCV2 Cap and Rep proteinsHigh-Throughput Molecular DockingThis compound was docked against viral proteins as part of a metabolite library, with results showing its potential binding mode. frontiersin.org
Neuroprotection (Analog) IKKβMolecular DockingCelastrol (B190767), often studied with AIGA, and its analogs showed strong binding affinity with IKKβ, suggesting a mechanism for its anti-inflammatory effects. tandfonline.com
Protein Stability (General) Various proteinsMolecular Dynamics (MD) SimulationMD simulations are used to investigate conformational changes in proteins upon ligand binding or mutation, a technique applicable to understanding AIGA's effect on its targets. nih.govmdpi.com

Molecular dynamics (MD) simulations provide a more dynamic view, simulating the movements and conformational changes of a protein-ligand complex over time. nih.govmdpi.com This can reveal insights into the stability of the binding interaction and the allosteric effects of the compound on the protein's structure. While specific MD simulation studies for AIGA are not prominent in the literature, this technique is crucial for validating docking poses and understanding the molecular basis for a compound's activity, representing a key area for future research. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. excli.demdpi.com By developing mathematical models, QSAR can predict the activity of new, untested compounds and guide the synthesis of more potent and selective analogs. nih.gov

The foundation of QSAR lies in structure-activity relationship (SAR) studies. An SAR study on gambogic acid and its analogs, including this compound (listed as analog #8), was performed to understand the structural features necessary for inhibiting the HPV E6 oncoprotein. oncotarget.comresearchgate.net The study evaluated how modifications to the different rings of the gambogic acid scaffold affected its activity both in vitro and in cell-based assays. researchgate.net It was noted that while AIGA showed activity close to the parent compound in the biochemical assay, its activity was lower in the cellular context, highlighting the importance of cellular uptake or other factors. researchgate.net

Such SAR data is the essential input for building a QSAR model. researchgate.net By calculating various molecular descriptors (representing steric, electronic, and hydrophobic properties) for each analog and correlating them with activity, a predictive equation can be generated. excli.denih.gov Although a formal QSAR model for the anti-E6 activity of gambogic acid analogs has not been published, the existing SAR data provides a strong foundation for its future development. This would enable the in silico design of novel derivatives with potentially improved potency and drug-like properties.

Advanced Cell Culture Systems for Mechanistic Study (e.g., 3D models)

The transition from 2D monolayer cell cultures to 3D systems represents a significant advancement in preclinical cancer research. 3D models, such as tumor spheroids and organoids, more accurately mimic the complex architecture, cell-cell interactions, and nutrient gradients of in vivo tumors. researchgate.net This complexity can significantly influence cellular responses to therapeutic agents.

Tumor Spheroids: These are 3D aggregates of cancer cells that can be grown in scaffold-free or scaffold-based environments, such as ultra-low attachment plates. researchgate.net They recreate the zonal structure of a small avascular tumor, with an outer layer of proliferating cells, a middle layer of quiescent cells, and a necrotic core, which presents a more realistic barrier to drug penetration and efficacy studies. dntb.gov.uaresearchgate.net While research has utilized 3D spheroid models to assess the therapeutic activity of related natural compounds like celastrol uni-duesseldorf.dewayne.edu, published studies to date have not specifically reported the use of tumor spheroids to investigate the mechanisms of this compound.

Organoids: Patient-derived organoids (PDOs) are self-organizing 3D structures grown from stem cells that recapitulate the genetic and phenotypic characteristics of the original patient tissue. ufc.br This technology provides a powerful platform for studying disease, screening drugs, and moving towards personalized medicine. ufc.br For instance, a brain organoid co-culture model has been developed to study the cellular pathways associated with leukemia infiltration in the central nervous system. nih.gov However, the application of organoid technology specifically to elucidate the biological activity of this compound remains an area for future exploration.

While direct research is limited, the potential of these models is clear. A study on head and neck squamous cell carcinoma (HNSCC) identified this compound through a high-throughput screen as a potent inducer of the unfolded protein response (UPR) and apoptosis. nih.gov Subsequent validation of these mechanisms, however, was conducted using conventional 2D cell line models. nih.gov The application of HNSCC spheroids or organoids in future studies could provide deeper insights into how the tumor microenvironment modulates the UPR-inducing activity of this compound. Similarly, a 3D reconstructed human skin model was effectively used to show the anti-invasive properties of another natural compound against melanoma, highlighting a methodological approach that could be adapted for this compound research. oup.com

In Vivo Preclinical Models for Mechanistic Validation

In vivo models are indispensable for validating the mechanistic discoveries made in vitro and for assessing the systemic effects of a compound. Research on this compound has utilized established mouse models to confirm its anti-cancer potential, particularly in melanoma.

A pivotal preclinical study identified this compound and celastrol as compounds that mimic the anticancer activities of an activating transcription factor 2 (ATF2)-derived peptide. medicinacomplementar.com.br The experimental design involved screening a chemical library for agents that could sensitize melanoma cells to apoptosis, inhibit ATF2 transcriptional activity, and activate the c-Jun NH2-terminal kinase (JNK) pathway. medicinacomplementar.com.br this compound was shown to effectively induce melanoma cell death and modulate these specific signaling pathways in vitro, with its cytotoxic effects being dependent on JNK activity. medicinacomplementar.com.br

The in vivo validation of these findings was a key component of the research, employing both syngeneic and xenograft models to assess the inhibition of melanoma growth and metastasis. medicinacomplementar.com.br

Xenograft Models: These models involve the implantation of human cancer cells into immunodeficient mice. In the context of melanoma research, a human xenograft model using LU1205 human melanoma cells in nude mice was utilized to evaluate the in vivo efficacy of compounds identified in the study. medicinacomplementar.com.br

Syngeneic Models: Syngeneic models use immunocompetent mice, where the implanted tumor cells are from the same genetic background as the mouse strain. This allows for the study of the compound's interaction with a complete and functional immune system. For the melanoma study, SW1 mouse melanoma cells were injected into C3H mice. medicinacomplementar.com.br

While the study established that both this compound and celastrol exhibit potent anti-melanoma activities in vitro by inhibiting ATF2 and activating JNK, the published in vivo data on tumor growth attenuation primarily detailed the effects of celastrol and its derivative. medicinacomplementar.com.br These compounds were shown to efficiently inhibit the growth of both human and mouse melanoma tumors and reduce the number of lung metastases in the xenograft and syngeneic models, respectively. medicinacomplementar.com.br The findings strongly suggest that the mechanism of inhibiting ATF2 while activating JNK is a valid in vivo strategy against melanoma, and that this compound functions through this pathway. medicinacomplementar.com.br

Future Research Trajectories and Conceptual Applications of Acetyl Isogambogic Acid Knowledge

Delineation of Unexplored Mechanisms and Polypharmacology

Existing research has established that acetyl isogambogic acid exerts its effects through multiple mechanisms, a characteristic known as polypharmacology. In melanoma cells, it has been shown to inhibit the transcriptional activity of Activating Transcription Factor 2 (ATF2) while activating c-Jun N-terminal kinase (JNK) and increasing c-Jun transcriptional activities. nih.govnih.gov This combination of effects is crucial for its ability to induce cell death in melanoma. nih.govnih.gov Further studies have revealed its capacity to induce the Unfolded Protein Response (UPR) and subsequent apoptosis in head and neck squamous cell carcinoma (HNSCC), highlighting an entirely different pathway of action. wayne.edu

However, the precise molecular interactions driving these outcomes are not fully understood. Future research must aim to delineate these unexplored mechanisms. For instance, while it is known to activate the UPR, the direct sensor or trigger within the endoplasmic reticulum that it interacts with remains to be identified. wayne.edu Similarly, its role in inhibiting the retrograde translocation of the ricin toxin A chain suggests an interaction with cellular transport machinery, a mechanism that is distinct from its signaling effects and warrants further investigation. mdpi.com The compound's activity has also been linked to the inhibition of numerous cell growth and apoptosis-related pathways, including Akt, cSrc, and Bcl-2 family proteins, possibly through the inhibition of Hsp90 chaperone function. mdpi.com A critical future trajectory will be to confirm these interactions and understand how these varied effects are integrated at the cellular level. Elucidating this complex polypharmacological profile is essential for predicting its efficacy and potential side effects in different disease contexts.

Identification of Novel Molecular Targets and Pathways

The identification of direct molecular binding partners for this compound is a paramount goal for future research. Current knowledge points to its influence on signaling hubs and pathways like ATF2, JNK, and the UPR. nih.govwayne.eduoup.com In melanoma, its activities mimic those of an ATF2-derived peptide, suggesting a targeted disruption of the ATF2-mediated transcriptional program. nih.gov In HNSCC, it was identified in a high-throughput screen as a potent inducer of a terminal UPR. wayne.edu Furthermore, studies on its parent compound, gambogic acid, suggest that heat shock protein 90 (Hsp90) may be a key target, which could explain the compound's wide-ranging effects on various signaling proteins involved in cell growth and survival. mdpi.com

Future research should focus on validating these proposed targets and discovering new ones. Key research directions include:

Direct Binding Studies: Utilizing techniques such as affinity purification-mass spectrometry (AP-MS) or drug affinity responsive target stability (DARTS) to identify the direct intracellular binding proteins of this compound.

Pathway Deconvolution: Investigating downstream effectors of the known pathways it modulates. For example, identifying the specific UPR branches (PERK, IRE1, ATF6) that are preferentially activated and the key substrates involved.

Kinase Profiling: Given its impact on the JNK signaling pathway, comprehensive kinome profiling could reveal whether it directly inhibits or activates other kinases, contributing to its polypharmacological effects. nih.gov

Exploring Crosstalk: Investigating the interplay between the pathways it affects, such as the relationship between UPR induction and the inhibition of NF-κB, another pathway implicated in its mechanism of action. nih.govwayne.eduaacrjournals.org

Discovering these novel targets and pathways will not only clarify how this compound works but also potentially identify new therapeutic vulnerabilities in various diseases.

Development of Advanced Preclinical Models for Disease State Research

Preclinical evaluation of this compound has primarily utilized established cancer cell lines and traditional mouse models, such as syngeneic and xenograft models for melanoma. nih.govnih.gov These studies have been instrumental in demonstrating its ability to reduce melanoma cell viability and inhibit tumor growth. nih.gov Similarly, its effects on apoptosis have been confirmed in panels of HNSCC cell lines. wayne.edu While valuable, these models may not fully recapitulate the complexity and heterogeneity of human tumors.

The next phase of research requires the adoption of more advanced and predictive preclinical models. These include:

Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is directly implanted into immunodeficient mice, maintain the genomic and architectural features of the original tumor. Using PDX models of melanoma and HNSCC would provide a more accurate assessment of the efficacy of this compound across a diverse range of patient tumors.

Organoid Cultures: Three-dimensional organoid cultures derived from patient tumors can be used for higher-throughput screening and to study the compound's effects in a system that mimics the tissue architecture and cell-cell interactions of the original cancer.

Genetically Engineered Mouse Models (GEMMs): GEMMs that develop tumors driven by specific genetic mutations relevant to human cancers (e.g., BRAF-mutant melanoma) would allow for the study of this compound's efficacy in specific molecular subtypes of cancer and could help elucidate mechanisms of resistance.

Humanized Mouse Models: To study the interplay between the compound, cancer cells, and the immune system, mice engrafted with a human immune system could be employed. This would be particularly relevant given the immunomodulatory effects reported for related compounds.

Employing these sophisticated models will generate more clinically relevant data on efficacy, identify potential biomarkers of response, and offer deeper insights into the compound's mechanism of action within a more complex biological context.

Innovations in Synthetic Methodologies for Structural Diversity

This compound is a natural product isolated from the gamboge resin of Garcinia hanburyi. mdpi.commdpi.com While nature provides this complex scaffold, reliance on isolation can be a bottleneck for further development. Moreover, the native structure may not possess the optimal properties for a therapeutic agent. Therefore, innovation in synthetic chemistry is crucial for the future of this compound research.

Future efforts should be directed towards two main areas:

Total Synthesis: Developing a robust and efficient total synthesis of this compound. This would not only secure a sustainable supply for research but also provide a platform for creating analogues that are inaccessible through semi-synthesis from the natural product.

Analogue and Derivative Synthesis: The complex caged xanthone (B1684191) core of this compound presents both a challenge and an opportunity for medicinal chemists. mdpi.comresearchgate.net The development of novel synthetic and semi-synthetic methodologies to selectively modify different parts of the molecule is essential. This would enable the systematic exploration of structure-activity relationships (SAR). mdpi.comnih.gov The goal is to generate a library of derivatives with potentially improved potency, greater target selectivity, enhanced metabolic stability, and better pharmacokinetic profiles.

By creating structural diversity, researchers can fine-tune the biological activity of the scaffold, potentially separating its various polypharmacological effects to create more targeted agents or enhancing a specific desired activity. researchgate.net

Integration of Multi-Omics Data for Systems-Level Understanding

Current research on this compound has largely focused on specific pathways and targets, employing techniques like immunoblotting and reporter assays. nih.govwayne.edu To fully grasp the compound's impact on the complex network of a cell, a systems-level approach is necessary. The integration of multiple "omics" datasets offers a powerful strategy to achieve this holistic understanding. nih.govembopress.org

Future research should implement a multi-omics framework to analyze the effects of this compound. This could involve:

Transcriptomics (RNA-seq): To obtain a global view of the changes in gene expression induced by the compound, revealing entire transcriptional programs that are activated or repressed.

Proteomics and Phosphoproteomics: To measure changes in protein abundance and phosphorylation status, providing a direct readout of signaling pathway activity and identifying key kinases and substrates affected by the compound. nih.gov

Metabolomics: To profile the alterations in cellular metabolism, which is often reprogrammed in cancer and can be a target of therapeutic intervention.

Proteogenomics: To integrate genomic and proteomic data for a more accurate mapping of the proteome and to better understand how genetic variations influence the protein-level response to the compound. nih.gov

By integrating these datasets, researchers can construct comprehensive models of the drug's mechanism of action. embopress.orgmdpi.com This systems-level perspective can uncover unexpected connections between pathways, identify robust biomarkers of response, and generate new, testable hypotheses about the compound's polypharmacology and novel applications. encyclopedia.pub

Q & A

Q. What are the primary molecular targets of acetyl isogambogic acid in cancer research, and how are these interactions validated experimentally?

this compound primarily targets oncogenic transcription factors like ATF2 and components of the MAPK/JNK signaling pathways. Validation involves:

  • In vitro kinase assays to measure inhibition of ATF2 transcriptional activity.
  • Western blotting to assess phosphorylation status of JNK and downstream effectors (e.g., c-Jun) .
  • Xenograft models to evaluate tumor regression in melanoma, with histological analysis of apoptosis markers (e.g., cleaved caspase-3) .

Q. Which experimental models are most appropriate for studying this compound’s anticancer effects?

  • In vitro : Melanoma cell lines (e.g., SK-MEL-28) treated with 1–10 µM this compound to assess IC50 values via MTT assays .
  • In vivo : Patient-derived xenografts (PDX) or genetically modified murine melanoma models to evaluate tumor progression and metastasis .

Q. What key assays are used to measure its impact on cellular pathways?

  • AlphaLISA assays for quantifying ubiquitin-specific protease activity (e.g., UCHL1), though this compound shows minimal inhibition in this context .
  • Flow cytometry to analyze cell cycle arrest (e.g., G0/G1 phase) and apoptosis via Annexin V/PI staining .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s mechanism of action across studies?

Contradictions arise from:

  • Differential pathway activation : While some studies highlight ATF2 inhibition, others note UCHL1-independent effects (e.g., Figure 1 in shows no UCHL1 inhibition).
  • Model-specific responses : Melanoma models may prioritize MAPK/JNK pathways, while lung cancer studies focus on HSP90 modulation . Methodological resolution : Use phosphoproteomic profiling to map context-dependent signaling changes and validate findings across ≥3 cell lines .

Q. What experimental design considerations are critical for assessing pharmacokinetics and bioavailability?

  • Solubility challenges : Use dimethyl sulfoxide (DMSO) for in vitro studies but limit concentrations to <0.1% to avoid cytotoxicity .
  • In vivo dosing : Administer 5–10 mg/kg intraperitoneally in murine models, with plasma half-life measured via LC-MS/MS .

Q. How can researchers optimize combinatorial therapies involving this compound?

  • Synergy screening : Pair with celastrol (HSP90 inhibitor) using Chou-Talalay assays; synergistic ratios (e.g., 1:2 molar ratio) reduce IC50 by 60% in melanoma .
  • Mechanistic alignment : Target parallel pathways (e.g., ATF2 inhibition + BRAF suppression) to overcome resistance in MAPK-activated tumors .

Q. What are the limitations of current preclinical data in predicting clinical efficacy?

  • Tumor heterogeneity : PDX models may not fully replicate human tumor microenvironments.
  • Off-target effects : Use CRISPR-Cas9 knockout models to isolate ATF2-specific effects from broader transcriptional changes .

Data Analysis and Interpretation

Q. How should researchers address variability in dose-response curves across cell lines?

  • Normalize data to vehicle controls and use nonlinear regression models (e.g., GraphPad Prism) to calculate IC50 with 95% confidence intervals.
  • Account for cell line-specific factors like p53 status or baseline ATF2 expression .

Q. What statistical methods are recommended for validating transcriptional profiling results?

  • RNA-seq data : Apply Benjamini-Hochberg correction for false discovery rates (FDR < 0.05) and validate hits via qRT-PCR .
  • Pathway enrichment : Use DAVID or GSEA to identify overrepresented oncogenic networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.